5-Methylphenazin-5-ium bromide
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Overview
Description
5-Methylphenazin-5-ium bromide is a chemical compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylphenazin-5-ium bromide typically involves the reaction of phenazine derivatives with methylating agents and bromine sources. One common method includes the methylation of phenazine with methyl iodide, followed by bromination using bromine or hydrobromic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions: 5-Methylphenazin-5-ium bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the overall electronic structure of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions and result in the formation of phenazine oxides.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound to its corresponding phenazine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted phenazine compounds
Major Products Formed: The major products formed from these reactions include phenazine oxides, reduced phenazine derivatives, and various substituted phenazine compounds. These products have distinct chemical and physical properties, making them useful for different applications .
Scientific Research Applications
5-Methylphenazin-5-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a redox mediator in various chemical reactions and electrochemical studies.
Biology: The compound is studied for its antimicrobial properties, particularly against bacterial strains such as Pseudomonas aeruginosa.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in oxidative stress-related diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Methylphenazin-5-ium bromide involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial and anticancer effects. The compound targets various molecular pathways, including those involved in cellular respiration and DNA synthesis .
Comparison with Similar Compounds
Phenazine methosulfate: Known for its use as an electron carrier in biochemical assays.
Phenazine-1-carboxylic acid: Exhibits strong antimicrobial properties and is used in agricultural applications.
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial and cytotoxic properties
Uniqueness: 5-Methylphenazin-5-ium bromide stands out due to its unique methyl and bromide substituents, which enhance its redox properties and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
67728-47-6 |
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Molecular Formula |
C13H11BrN2 |
Molecular Weight |
275.14 g/mol |
IUPAC Name |
5-methylphenazin-5-ium;bromide |
InChI |
InChI=1S/C13H11N2.BrH/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15;/h2-9H,1H3;1H/q+1;/p-1 |
InChI Key |
XSJCYAGAITWBTG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.[Br-] |
Origin of Product |
United States |
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